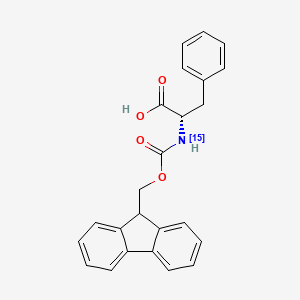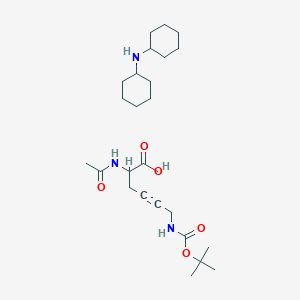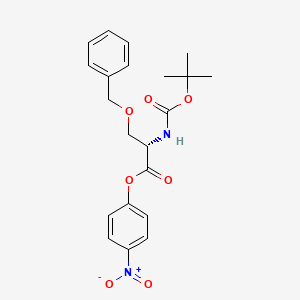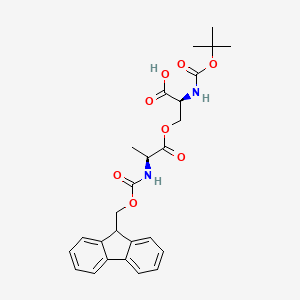
Boc-glu(otbu)-osu
Vue d'ensemble
Description
Boc-glu(otbu)-osu (also known as Boc-Glu(OtBu)-OSu or Boc-Glu(OtBu)OSu) is a synthetic compound that has been used in a variety of scientific and medical applications. It is an amino acid-based molecule that is derived from the amino acid glutamate and is composed of a boronic acid, an ester, and a sulfonamide. This compound has been studied for its potential applications in biochemistry, pharmaceuticals, and medical research.
Applications De Recherche Scientifique
Peptide Synthesis
Boc-Glu(OtBu)-OSu is primarily used in peptide synthesis. It’s a building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group (tert-butyloxycarbonyl) is used to protect the N-terminus of the amino acid during synthesis, and the OtBu group (tert-butyl) is used to protect the side chain carboxyl group of glutamic acid .
Drug Development
Peptides synthesized using Boc-Glu(OtBu)-OSu can be used in drug development. Many drugs are peptides or are based on peptide structures. The ability to synthesize specific peptides using Boc-Glu(OtBu)-OSu can aid in the development of new drugs .
3. Research in Biochemistry and Molecular Biology Boc-Glu(OtBu)-OSu can be used in research in biochemistry and molecular biology. The peptides synthesized using this compound can be used to study protein structure and function, protein-protein interactions, and other biochemical processes .
Production of Enzyme Substrates
Boc-Glu(OtBu)-OSu can be used to synthesize peptides that serve as substrates for enzymes. These substrates can be used in enzymatic assays to measure enzyme activity .
Development of Diagnostic Tools
Peptides synthesized using Boc-Glu(OtBu)-OSu can be used in the development of diagnostic tools. For example, they can be used to produce antibodies for use in immunoassays .
Therapeutic Applications
Some peptides have therapeutic properties and can be used as drugs themselves. Boc-Glu(OtBu)-OSu can be used to synthesize these therapeutic peptides .
Mécanisme D'action
Target of Action
Boc-glu(otbu)-osu is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid and its primary targets are unique peptides containing glutamate tert-butyl ester residues .
Mode of Action
The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create unique peptides . The Boc-glu(otbu)-osu serves as a building block in this process, contributing to the formation of peptide bonds.
Biochemical Pathways
The specific biochemical pathways affected by Boc-glu(otbu)-osu are those involved in peptide synthesis . The compound plays a crucial role in the formation of unique peptides containing glutamate tert-butyl ester residues .
Result of Action
The result of Boc-glu(otbu)-osu’s action is the formation of unique peptides containing glutamate tert-butyl ester residues . These peptides can then be used in various biochemical applications.
Action Environment
The action of Boc-glu(otbu)-osu is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of -20°C to maintain its stability . Furthermore, the efficiency of peptide synthesis can be affected by the pH and temperature of the reaction environment.
Propriétés
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718547 | |
| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(otbu)-osu | |
CAS RN |
32886-55-8 | |
| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)









